1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Description

IUPAC Nomenclature and Systematic Identification

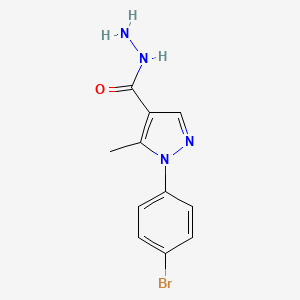

The compound under investigation is systematically designated as 1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic name precisely describes the molecular architecture, indicating the presence of a brominated phenyl substituent at the first position of the pyrazole ring, a methyl group at the fifth position, and a carbohydrazide functional group at the fourth position. The Chemical Abstracts Service registry number for this compound is 618092-50-5, providing a unique identifier for database searches and chemical documentation.

Alternative nomenclature systems recognize this compound as 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide, emphasizing the carboxylic acid hydrazide nature of the terminal functional group. The systematic identification is further supported by various database codes including the Molecular Design Limited catalog number MFCD04122766 and the DSSTox Substance Identifier DTXSID50399118. These multiple identification systems ensure accurate chemical communication and facilitate cross-referencing across different chemical databases and research platforms.

The compound belongs to the broader class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure. The specific substitution pattern creates a unique molecular architecture that distinguishes this compound from other pyrazole derivatives. The presence of the bromine atom introduces significant electronic and steric effects that influence the overall molecular behavior and chemical reactivity patterns.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₁H₁₁BrN₄O, representing a complex heterocyclic structure with specific atomic composition. The molecular weight is precisely calculated as 295.14 grams per mole, reflecting the contributions of all constituent atoms including the bromine substituent which significantly increases the overall molecular mass. This molecular weight places the compound within the medium molecular weight range for organic pharmaceutically-relevant compounds.

The elemental composition analysis reveals the distribution of atoms as follows: eleven carbon atoms forming the aromatic and heterocyclic framework, eleven hydrogen atoms providing structural completion, one bromine atom serving as a halogen substituent, four nitrogen atoms distributed between the pyrazole ring and carbohydrazide group, and one oxygen atom within the carbonyl functionality. The presence of multiple nitrogen atoms creates significant opportunities for hydrogen bonding and coordination interactions, while the bromine atom introduces unique electronic properties through its electronegativity and polarizability characteristics.

The exact mass determination of 294.01162 Daltons provides precise molecular identification capabilities for mass spectrometric analysis. The heavy atom count of seventeen reflects all non-hydrogen atoms within the molecular structure, while the hydrogen bonding parameters indicate two donor sites and three acceptor sites, suggesting significant potential for intermolecular interactions. These molecular descriptors are crucial for understanding the compound's physical properties, solubility characteristics, and potential biological interactions.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic investigations of related pyrazole-carbohydrazide compounds provide valuable insights into the three-dimensional molecular architecture and packing arrangements. Studies on structurally similar compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, demonstrate characteristic crystal packing patterns and molecular conformations. The orthorhombic crystal system with space group P2₁2₁2₁ represents a common crystallographic arrangement for brominated pyrazole derivatives, indicating specific molecular orientation preferences in the solid state.

The bond length analysis from related crystal structures reveals characteristic pyrazole ring geometries with carbon-nitrogen bond distances typically ranging from 1.33 to 1.38 Angstroms. The pyrazole ring adopts a planar conformation with minimal deviation from planarity, consistent with aromatic character and delocalized electron distribution. The bromophenyl substituent typically exhibits a twisted orientation relative to the pyrazole plane, with dihedral angles ranging from 30 to 60 degrees depending on crystal packing forces and intermolecular interactions.

Computational studies on similar pyrazole-hydrazone derivatives indicate that the carbohydrazide functionality adopts extended conformations to minimize steric hindrance and maximize hydrogen bonding opportunities. The three-dimensional structure is stabilized by intramolecular hydrogen bonds between the hydrazide nitrogen atoms and nearby electron-rich centers, contributing to overall molecular stability. Crystal packing analyses reveal formation of hydrogen-bonded networks that influence material properties such as melting point, solubility, and mechanical characteristics.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbohydrazide functionality exhibits distinctive carbonyl stretching vibrations typically observed in the region between 1650-1700 cm⁻¹, consistent with amide-type carbonyl groups. The nitrogen-hydrogen stretching vibrations from the hydrazide group appear in the 3200-3400 cm⁻¹ region, often as multiple peaks due to symmetric and antisymmetric stretching modes.

Nuclear Magnetic Resonance spectroscopic studies provide detailed information about the molecular connectivity and electronic environment of individual atoms. Proton Nuclear Magnetic Resonance spectra typically display characteristic signals for the pyrazole ring proton, appearing as a singlet in the aromatic region around 7-8 parts per million. The methyl group attached to the pyrazole ring generates a sharp singlet around 2-3 parts per million, while the bromophenyl aromatic protons appear as characteristic doublets reflecting the para-disubstitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the carbohydrazide group typically resonating around 160-170 parts per million. The pyrazole ring carbons display characteristic chemical shifts in the aromatic region, while the methyl carbon appears in the aliphatic region around 10-20 parts per million. The brominated aromatic carbons show distinctive chemical shift patterns influenced by the electronegativity of the bromine substituent.

| Spectroscopic Technique | Characteristic Features | Chemical Shift/Frequency |

|---|---|---|

| Infrared Spectroscopy | Carbonyl Stretch | 1650-1700 cm⁻¹ |

| Infrared Spectroscopy | Nitrogen-Hydrogen Stretch | 3200-3400 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Pyrazole Proton | 7-8 ppm |

| Proton Nuclear Magnetic Resonance | Methyl Group | 2-3 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl Carbon | 160-170 ppm |

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry typically generates molecular ion peaks at mass-to-charge ratio 295 for the protonated molecular ion, corresponding to the calculated molecular weight. Fragmentation patterns often involve loss of the carbohydrazide group and bromine atom, generating characteristic fragment ions that confirm structural assignments. High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements.

Tautomeric Behavior and Resonance Stabilization

The pyrazole ring system in this compound exhibits characteristic tautomeric behavior common to pyrazole derivatives. Annular prototropic tautomerism involves the migration of the ring nitrogen-bound hydrogen between the two nitrogen atoms, resulting in interchange between 1H-pyrazole and 2H-pyrazole forms. This tautomeric equilibrium significantly influences the chemical and physical properties of the compound, affecting reactivity patterns, spectroscopic characteristics, and intermolecular interactions.

Theoretical studies on substituted pyrazoles indicate that electron-donating substituents, such as the methyl group at the 5-position, tend to stabilize the 1H-tautomer through electronic effects. Conversely, electron-withdrawing groups can shift the tautomeric equilibrium toward alternative forms. The bromophenyl substituent at the 1-position introduces additional electronic complexity through its electron-withdrawing nature, creating a delicate balance of electronic effects that determines the preferred tautomeric form.

The carbohydrazide functionality introduces additional tautomeric possibilities through potential keto-enol equilibria and nitrogen inversion processes. However, the amide resonance stabilization typically favors the carbonyl form over potential enol tautomers. Intramolecular hydrogen bonding between the hydrazide nitrogen atoms and nearby electron-rich centers can further stabilize specific conformational arrangements, influencing the overall tautomeric distribution.

Computational studies using density functional theory methods on related pyrazole-carbohydrazide compounds reveal that the preferred tautomeric forms are stabilized by combinations of electronic effects, steric considerations, and hydrogen bonding interactions. Environmental factors such as solvent polarity, temperature, and pH can significantly influence tautomeric equilibria, with polar solvents generally favoring more polar tautomeric forms. Understanding these tautomeric behaviors is crucial for predicting chemical reactivity, biological activity, and material properties of the compound.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROILEAHRIKONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399118 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-50-5 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Laboratory Synthesis

The most commonly reported synthetic approach to 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide involves the following key steps:

Step 1: Formation of 4-bromobenzaldehyde hydrazone

4-Bromobenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone intermediate. This condensation reaction typically occurs in ethanol as a solvent under reflux conditions, facilitating the formation of the hydrazone linkage.Step 2: Cyclization with ethyl acetoacetate

The hydrazone intermediate is then reacted with ethyl acetoacetate under reflux in ethanol, often in the presence of a catalytic amount of acetic acid. This step promotes cyclization to form the pyrazole ring system, yielding the 1-(4-bromophenyl)-5-methyl-1h-pyrazole core.Step 3: Conversion to carbohydrazide

The ester group in the pyrazole intermediate is converted to the carbohydrazide by reaction with hydrazine hydrate, typically under reflux conditions in ethanol. This step introduces the carbohydrazide functional group at the 4-position of the pyrazole ring.

Reaction conditions summary:

| Step | Reactants | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde + Hydrazine hydrate | Ethanol | Reflux, several hours | Formation of hydrazone |

| 2 | Hydrazone + Ethyl acetoacetate + Acetic acid (catalyst) | Ethanol | Reflux, several hours | Cyclization to pyrazole |

| 3 | Pyrazole ester + Hydrazine hydrate | Ethanol | Reflux, several hours | Conversion to carbohydrazide |

This synthetic route is well-documented and provides moderate to good yields of the target compound.

Industrial Production Methods

Industrial synthesis generally follows the same fundamental steps but is optimized for scale, yield, and purity. Key features include:

- Use of continuous flow reactors to improve reaction control and scalability.

- Optimization of solvent volumes and reaction times to maximize throughput.

- Automated purification systems to ensure consistent product quality.

- Implementation of green chemistry principles to reduce waste and environmental impact.

Industrial processes may also employ alternative catalysts or modified reaction conditions to enhance efficiency.

Detailed Research Findings on Preparation

Mechanistic Insights

- The initial hydrazone formation is a nucleophilic addition-elimination reaction between the aldehyde carbonyl and hydrazine.

- Cyclization with ethyl acetoacetate proceeds via nucleophilic attack of the hydrazone nitrogen on the β-ketoester, followed by ring closure to form the pyrazole.

- The carbohydrazide formation involves nucleophilic substitution of the ester group by hydrazine, replacing the ethoxy group with the hydrazide moiety.

Alternative Synthetic Approaches

Some studies have explored variations such as:

- Direct cyclocondensation of 1,3-diketones with substituted hydrazines to form pyrazole derivatives, followed by functional group transformations to introduce the carbohydrazide.

- Use of multi-component reactions (MCRs) combining aldehydes, hydrazines, and β-dicarbonyl compounds in a one-pot synthesis to streamline the process.

Purification and Characterization

- The crude product is typically purified by recrystallization from ethanol or other suitable solvents.

- Characterization is performed using techniques such as melting point determination, IR spectroscopy (noting NH and C=O stretches), 1H and 13C NMR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Solvent | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Stepwise synthesis | 4-Bromobenzaldehyde, hydrazine hydrate, ethyl acetoacetate | Ethanol | Reflux, catalytic acetic acid | Moderate to good | Classical method, well-established |

| Multi-component reaction | 4-Bromobenzaldehyde, hydrazine, β-diketone | Ethanol or mixed solvents | Reflux or room temp | Variable | One-pot synthesis, greener approach |

| Industrial scale | Same as stepwise, optimized | Continuous flow reactors | Controlled temp and flow | High | Scaled-up, automated, optimized yields |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.

Condensation Reactions: The carbohydrazide moiety can react with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.

Condensation Reactions: Aldehydes and ketones are commonly used, often under acidic or basic conditions to facilitate the reaction.

Major Products:

Nitration: 1-(4-Nitrophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide.

Sulfonation: 1-(4-Sulfonylphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide.

Nucleophilic Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. The structure of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has been explored for its ability to inhibit cancer cell proliferation. In a study published in the International Journal of Molecular Sciences, derivatives of pyrazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. A study highlighted the synthesis of several pyrazole derivatives, including this compound, which were tested against bacterial strains. The results indicated that these derivatives exhibited varying degrees of antibacterial activity, suggesting their potential as therapeutic agents against infectious diseases .

Agrochemical Applications

Pesticidal Activity

The compound's structural features make it a candidate for developing new agrochemicals. Research has shown that pyrazole derivatives can act as effective fungicides and herbicides. A detailed investigation into the efficacy of similar compounds revealed their ability to inhibit fungal growth and weed development, leading to enhanced crop yields . This positions this compound as a potential lead compound for agricultural applications.

Material Science Applications

Synthesis of Novel Materials

In material science, compounds like this compound are being explored for their role in synthesizing novel materials. The unique properties of pyrazoles allow for their incorporation into polymers and other materials, potentially enhancing their mechanical and thermal properties. Research is ongoing to evaluate how these compounds can be utilized in creating advanced materials with tailored functionalities .

- Anticancer Study : A recent study synthesized various pyrazole derivatives, including the target compound, which showed significant cytotoxicity against breast cancer cell lines .

- Antimicrobial Evaluation : In another investigation, the compound was tested against multiple bacterial strains, showing promising results that support its use as an antimicrobial agent .

- Agrochemical Research : Experimental data demonstrated the effectiveness of related pyrazole compounds as fungicides in agricultural settings, paving the way for further exploration of this compound in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazole vs. Pyrrole derivatives (e.g., compound 7/8 in ) lack one nitrogen atom, reducing basicity and altering reactivity .

Substituent Effects

- Carbohydrazide vs. Thiosemicarbazide/Carboxylic Acid : The carbohydrazide group (-CONHNH₂) in the target compound offers nucleophilic reactivity for further derivatization, whereas thiosemicarbazide (-NHCSNH₂) and carboxylic acid (-COOH) groups in enhance metal-chelating properties, useful in antimicrobial or anticancer agents .

Ring Saturation and Hybrid Systems

- Dihydro-pyrazole (Pyrazoline) : Compounds like those in feature a partially saturated pyrazoline ring, which may improve solubility but reduce aromatic stability compared to fully aromatic pyrazoles .

- Thiazole-Pyrazole Hybrids : The fusion of pyrazole with thiazole () introduces sulfur-based electronics, enhancing interactions with enzymes like α-amylase .

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C11H11BrN4O

- Molecular Weight : 295.14 g/mol

- Melting Point : 197-204 °C

- Appearance : White crystalline powder

- CAS Number : 618092-50-5

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the bromophenyl group in the structure enhances the antimicrobial activity, making it a promising candidate for further development.

Anti-inflammatory Activity

This compound has been assessed for its anti-inflammatory potential. In vitro studies suggest that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their ability to modulate inflammatory responses . The specific compound under review may exhibit similar effects, warranting further investigation.

Anticancer Activity

The anticancer properties of pyrazoles have been documented extensively. Compounds in this class have shown promise in inhibiting cell proliferation across various cancer cell lines. For instance, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death . The specific mechanisms for this compound remain to be elucidated but are likely aligned with these findings.

Research Findings

A summary of key findings from various studies is presented in the table below:

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Effects : In a study examining the effects of various pyrazoles on inflammation, compounds similar to this compound were shown to reduce edema in animal models significantly.

- Antimicrobial Efficacy : A comparative analysis of different pyrazole derivatives revealed that those containing halogen substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vitro assays conducted on various cancer cell lines demonstrated that specific pyrazole compounds could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.